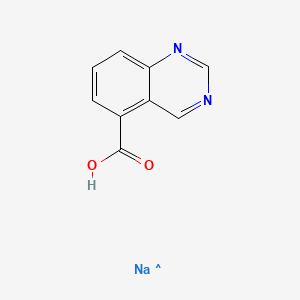
Quinazoline-5-carboxylic acid;sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
キナゾリン-5-カルボン酸; ナトリウム塩は、窒素含有複素環式化合物であるキナゾリンの誘導体です。キナゾリン誘導体は、その多様な生物活性で知られており、医薬品化学で広く使用されています。ナトリウム塩の形は、化合物の溶解性を高め、さまざまな用途に適しています。
準備方法
合成経路と反応条件
キナゾリン-5-カルボン酸は、いくつかの方法で合成できます。一般的な方法の1つは、アントラニル酸誘導体とホルムアミドまたはその誘導体を酸性または塩基性条件下で環化することです。ナトリウム塩の形は、通常、キナゾリン-5-カルボン酸を水酸化ナトリウムで中和することによって得られます。
工業生産方法
キナゾリン-5-カルボン酸; ナトリウム塩の工業生産は、多くの場合、収率と純度を高くするために最適化された反応条件を使用して、大規模合成を行います。プロセスには、溶媒抽出、結晶化、精製などの手順が含まれる場合があります。
化学反応の分析
反応の種類
キナゾリン-5-カルボン酸; ナトリウム塩は、次を含むさまざまな化学反応を起こします。
酸化: キナゾリン-5-カルボン酸誘導体への変換。
還元: 還元されたキナゾリン誘導体の生成。
置換: キナゾリン環の特定の位置に異なる官能基を導入すること。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
置換: ハロゲン、アルキル化剤、アシル化剤などの試薬が、さまざまな条件で使用されます。
生成される主な生成物
これらの反応から生成される主な生成物には、さまざまな置換されたキナゾリン誘導体が含まれます。これらは、異なる生物活性と特性を示す可能性があります。
科学研究アプリケーション
キナゾリン-5-カルボン酸; ナトリウム塩は、科学研究において数多くの用途があります。
化学: より複雑なキナゾリン誘導体の合成におけるビルディングブロックとして使用されます。
生物学: 酵素阻害剤としての可能性とその生物学的巨大分子との相互作用について研究されています。
医学: 抗がん、抗菌、抗炎症作用について調査されています。
産業: 医薬品、農薬、機能性材料の開発に使用されています。
科学的研究の応用
Quinazoline-5-carboxylic acid; sodium salt has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and functional materials.
作用機序
キナゾリン-5-カルボン酸; ナトリウム塩の作用機序は、酵素や受容体などの特定の分子標的との相互作用に関与しています。この化合物は、活性部位またはアロステリック部位に結合することにより酵素活性を阻害し、生化学経路を調節することができます。がん研究では、がん細胞の増殖を妨げ、アポトーシスを誘導することが示されています。
類似化合物の比較
類似化合物
- キナゾリン-2-カルボン酸
- キナゾリン-4-カルボン酸
- キナゾリン-6-カルボン酸
独自性
キナゾリン-5-カルボン酸; ナトリウム塩は、その特定の置換パターンにより、その生物活性と化学反応性を影響を与える可能性があるため、ユニークです。他のキナゾリンカルボン酸と比較して、5位におけるカルボキシル基の位置は、異なる薬理学的特性と用途をもたらす可能性があります。
結論
キナゾリン-5-カルボン酸; ナトリウム塩は、科学研究のさまざまな分野で大きな可能性を秘めた汎用性の高い化合物です。そのユニークな化学構造と反応性は、新規医薬品や材料の開発のための貴重なツールとなります。その特性と用途に関するさらなる研究は、この興味深い化合物に対する新しい可能性を明らかにし続けるでしょう。
類似化合物との比較
Similar Compounds
- Quinazoline-2-carboxylic acid
- Quinazoline-4-carboxylic acid
- Quinazoline-6-carboxylic acid
Uniqueness
Quinazoline-5-carboxylic acid; sodium salt is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Compared to other quinazoline carboxylic acids, the position of the carboxyl group at the 5th position may result in different pharmacological properties and applications.
Conclusion
Quinazoline-5-carboxylic acid; sodium salt is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure and reactivity make it a valuable tool for the development of new drugs and materials. Further research into its properties and applications will continue to uncover new possibilities for this intriguing compound.
特性
分子式 |
C9H6N2NaO2 |
|---|---|
分子量 |
197.15 g/mol |
InChI |
InChI=1S/C9H6N2O2.Na/c12-9(13)6-2-1-3-8-7(6)4-10-5-11-8;/h1-5H,(H,12,13); |
InChIキー |
ATYJHWCHGFJULH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C2C=NC=NC2=C1)C(=O)O.[Na] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


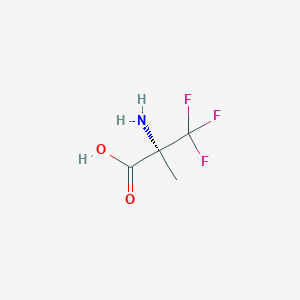
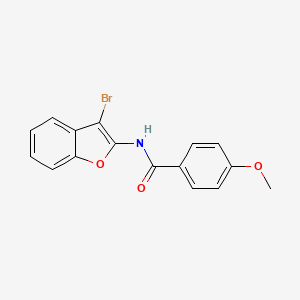
![6-Bromo-7-chloro-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B12334749.png)
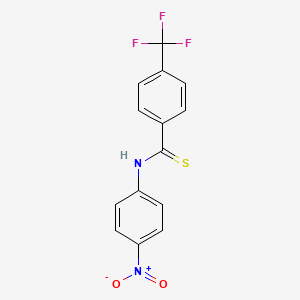

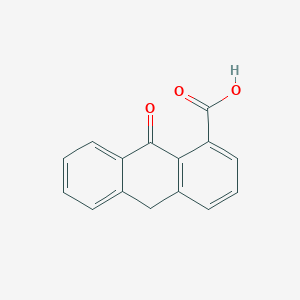
![3-Pyrrolidinecarboxylic acid, 4-[[(4S)-2-oxo-4-(phenylmethyl)-3-oxazolidinyl]carbonyl]-1-(phenylmethyl)-, ethyl ester, (3R,4R)-](/img/structure/B12334770.png)


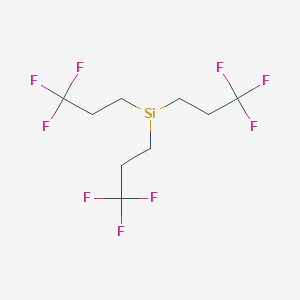
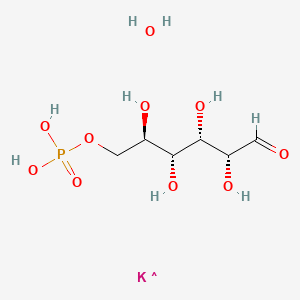
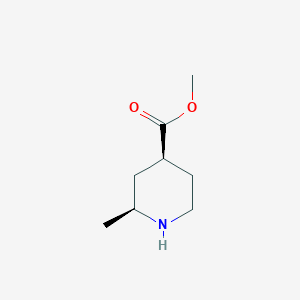
![N,4-Dimethyl-N-[4-(trimethylsilyl)phenyl]benzenesulfonamide](/img/structure/B12334815.png)

